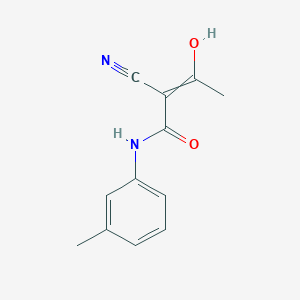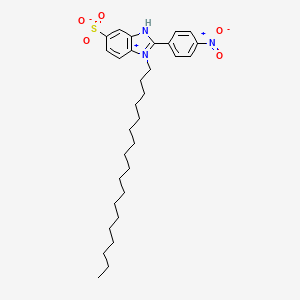
1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring, a sulfonic acid group, a nitrophenyl group, and an octadecyl chain. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- typically involves the reaction of an aldehyde, a thionyl halide, and a nitrogen-containing aromatic heterocyclic compound. The product formed is then reacted with an optionally substituted 1,2-benzenediamine. This process is carried out under moderate conditions and yields high amounts of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole and nitrophenyl derivatives.
Scientific Research Applications
1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and high-performance materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-5-sulfonic acid, 2-(4-chlorophenyl)-1-octadecyl-
- 1H-Benzimidazole-5-sulfonic acid, 2-(4-methylphenyl)-1-octadecyl-
- 1H-Benzimidazole-5-sulfonic acid, 2-(4-cyanophenyl)-1-octadecyl-
Uniqueness
1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in certain chemical reactions and has shown promising results in biological assays compared to its analogs.
Properties
CAS No. |
61813-45-4 |
|---|---|
Molecular Formula |
C31H45N3O5S |
Molecular Weight |
571.8 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1-octadecyl-3H-benzimidazol-1-ium-5-sulfonate |
InChI |
InChI=1S/C31H45N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-33-30-23-22-28(40(37,38)39)25-29(30)32-31(33)26-18-20-27(21-19-26)34(35)36/h18-23,25H,2-17,24H2,1H3,(H,37,38,39) |
InChI Key |
IKTATFPKRSYODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=C(NC2=C1C=CC(=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[3-(4-methylphenyl)but-1-en-1-yl]benzene](/img/structure/B14544216.png)
![(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B14544229.png)
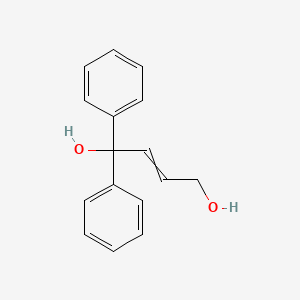
![7-[2-Oxo-5-(3-oxo-4-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enoic acid](/img/structure/B14544233.png)
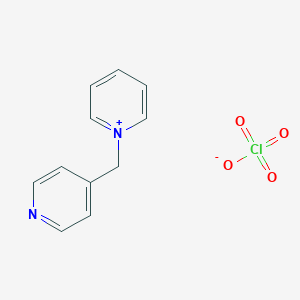
![1-Hexanol, 6-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14544247.png)
silane](/img/structure/B14544250.png)
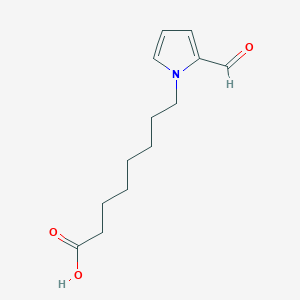
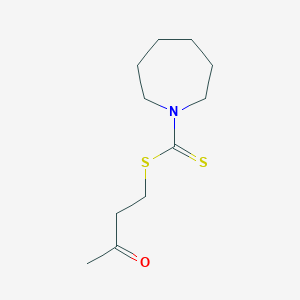
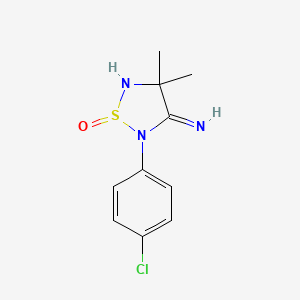
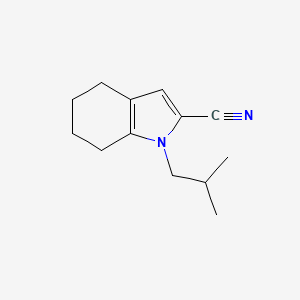
![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride](/img/structure/B14544283.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzamide](/img/structure/B14544293.png)
